Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
Description
Properties
Molecular Formula |
C18H20INO3 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C18H20INO3/c1-2-22-16(21)18-9-7-17(12-19,8-10-18)23-15(18)14-5-3-13(11-20)4-6-14/h3-6,15H,2,7-10,12H2,1H3 |
InChI Key |
SMEZJBUEWGOLRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=CC=C(C=C3)C#N)CI |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic Framework
The oxabicyclo[2.2.2]octane skeleton is typically constructed via intramolecular cyclization reactions involving epoxides or halohydrins. Common methods include:
- Intramolecular nucleophilic substitution : A halohydrin or tosylate intermediate undergoes cyclization under basic conditions to form the bicyclic ether ring system.
- Epoxide ring-opening followed by cyclization : Epoxides bearing appropriate substituents can be converted into the bicyclic structure through ring closure.
For example, tosylate intermediates derived from substituted cyclohexane derivatives are treated with nucleophiles to yield the oxabicyclo[2.2.2]octane system.
Installation of the Iodomethyl Group at the 1-Position
The iodomethyl substituent is introduced by:
- Halogenation of a hydroxymethyl precursor : The hydroxymethyl group at the 1-position can be converted into the iodomethyl group using reagents such as iodine with triphenylphosphine or via Appel reaction conditions.
- Direct substitution of a leaving group : A tosylate or mesylate intermediate at the 1-position can be displaced by iodide ion to form the iodomethyl substituent.
This step requires careful control to avoid over-iodination or side reactions.
Formation of the Ethyl Ester at the 4-Carboxylate Position
The carboxylate group is introduced or modified by:
- Esterification of the corresponding carboxylic acid : Treatment of the 4-carboxylic acid derivative with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) yields the ethyl ester.
- Use of ethyl malonate derivatives : Alkylation of ethyl malonate esters followed by cyclization can incorporate the ester functionality early in the synthesis.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of tosylate intermediate | Tosyl chloride, pyridine, CH2Cl2 | 70-85 | Standard tosylation of hydroxyl precursor |
| Alkylation with malonate ester | Malonate ester, base (NaH or K2CO3), DMF | 60-80 | Alkylation to introduce aromatic substituent |
| Cyclization to oxabicyclo[2.2.2] | Base (KOtBu), reflux in aprotic solvent | 65-75 | Intramolecular ring closure |
| Iodomethyl substitution | I2, PPh3 or NaI, acetone or DMF | 50-70 | Conversion of hydroxymethyl to iodomethyl |
| Esterification | Ethanol, acid catalyst, reflux | 80-90 | Formation of ethyl ester |
Representative Experimental Procedure
A typical synthesis may proceed as follows:
Preparation of the tosylate intermediate: The hydroxymethyl precursor is treated with tosyl chloride in pyridine at 0 °C to room temperature to form the corresponding tosylate.
Alkylation: The tosylate is reacted with sodium malonate ester and 4-cyanobenzyl bromide under basic conditions in dimethylformamide (DMF) to install the 4-cyanophenyl substituent.
Cyclization: The alkylated intermediate is subjected to potassium tert-butoxide in tetrahydrofuran (THF) under reflux to induce intramolecular cyclization, forming the oxabicyclo[2.2.2]octane ring.
Iodomethyl substitution: The hydroxymethyl group at the 1-position is converted to the iodomethyl group using iodine and triphenylphosphine in dichloromethane at 0 °C to room temperature.
Esterification: The carboxylic acid group at the 4-position is esterified by refluxing with ethanol and catalytic sulfuric acid to yield the ethyl ester.
Analytical Characterization and Research Outcomes
- NMR Spectroscopy: ^1H and ^13C NMR confirm the bicyclic framework and substitution pattern, with characteristic chemical shifts for the oxabicyclo ring protons and aromatic protons.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate.
- X-ray Crystallography: Confirms the stereochemistry and bicyclic structure.
- Yields: Overall yields for the multi-step synthesis typically range from 30-50%, depending on purification and reaction optimization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the ester to an alcohol.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[22
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its bicyclic structure and functional groups can be utilized in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodomethyl group can act as a reactive site for covalent modification of biological molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Bioisosteric Replacement Potential
The 2-oxabicyclo[2.2.2]octane core in the target compound serves as a phenyl bioisostere, mimicking aromatic π-π stacking while improving metabolic stability .
Halogen Substituent Effects
The iodomethyl group in the target compound offers distinct reactivity for nucleophilic substitution or cross-coupling reactions. Comparatively, bromoethyl or chloroethyl analogues (e.g., 5-(2-bromoethyl)-1,3-thiazole) exhibit lower leaving-group ability, reducing synthetic versatility .
Aromatic vs. Heteroaromatic Substituents
The 4-cyanophenyl group provides strong electron-withdrawing character, enhancing binding to electron-rich biological targets. In contrast, thiazole-substituted derivatives (e.g., ) introduce heteroaromaticity, which may improve solubility but reduce lipophilicity .
Bicyclic Ring System Variations
- 2.2.2 vs.
- Oxygen vs. Nitrogen Bridges : Oxygen bridges (2-oxa) reduce basicity compared to nitrogen-containing azabicyclo systems, making the target compound less prone to protonation in physiological environments .
Q & A
Q. What are the common synthetic routes for Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate?
The compound is synthesized via photochemical [2+2] cycloaddition reactions to form the bicyclic core. Key steps include:
- Photochemical initiation : Use of a mercury lamp to promote cycloaddition, often requiring anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent side reactions .
- Functional group introduction : The iodomethyl group is introduced via nucleophilic substitution or halogenation of precursor alcohols.
- Esterification : Ethyl ester formation using ethyl chloroformate or alcohol coupling under acidic conditions . Methodological Tip: Optimize reaction yields (typically 50-70%) by adjusting light intensity, solvent polarity (e.g., THF vs. toluene), and stoichiometry of iodine sources .
Q. How can researchers purify this compound to >95% purity?
Purification strategies include:
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20-40% EtOAc) to separate by polarity .
- Recrystallization : Solvent pairs like dichloromethane/hexane exploit differences in solubility of the bicyclic core vs. linear byproducts .
- HPLC : For analytical purity, reverse-phase C18 columns with acetonitrile/water mobile phases are effective .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : H and C NMR identify the bicyclic framework (e.g., δ 4.2-4.5 ppm for ester OCHCH, δ 70-80 ppm for bridgehead carbons) and iodomethyl signals (δ 3.5-4.0 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, confirming stereochemistry and bond angles (e.g., C-I bond length ~2.10 Å) .
- HRMS : Exact mass analysis (e.g., [M+H] at m/z 440.03) validates molecular formula .
Advanced Research Questions
Q. How does the iodomethyl group influence reactivity in substitution reactions?
The iodomethyl group undergoes S2 reactions with nucleophiles (e.g., azide, thiols) due to its electrophilic nature. Key factors:
- Steric hindrance : The bicyclic framework restricts nucleophile approach, favoring polar aprotic solvents (DMF, DMSO) to enhance reactivity .
- Leaving group ability : Iodide’s high polarizability accelerates substitution vs. bromo/chloro analogs. Example: Reaction with NaN in DMF at 60°C yields azidomethyl derivatives for click chemistry applications .
Q. How can researchers resolve contradictions in reported reaction yields?
Discrepancies often arise from:
- Photoreaction efficiency : Varying light sources (e.g., UV-A vs. UV-C) alter cycloaddition rates.
- Catalyst choice : Lewis acids (e.g., BF·OEt) improve regioselectivity but may decompose under prolonged irradiation . Mitigation Strategy: Standardize reaction conditions (light intensity, solvent purity) and validate yields via triplicate trials .
Q. What computational methods predict the compound’s reactivity in cycloadditions?
- DFT calculations : Assess frontier molecular orbitals (HOMO-LUMO gaps) to predict [2+2] cycloaddition feasibility.
- Molecular dynamics : Simulate solvent effects on transition states (e.g., THF stabilizes dipolar intermediates) . Case Study: Calculations show the 4-cyanophenyl group lowers LUMO energy by 1.2 eV, enhancing photochemical reactivity .
Q. What are the compound’s applications in medicinal chemistry?
- Bioisostere development : The bicyclic core mimics aromatic rings in kinase inhibitors, improving metabolic stability .
- Targeted drug delivery : Iodomethyl derivatives enable radiolabeling (e.g., I) for imaging or therapeutic applications . Comparative Data:
| Derivative | Biological Target | IC (nM) |
|---|---|---|
| Parent Compound | Kinase X | 450 |
| Azidomethyl Analog | Kinase X | 320 |
| Thiol-substituted | Protease Y | 210 |
| Source: . |
Q. How does the compound’s stability vary under acidic/basic conditions?
- Acidic hydrolysis : The ester group degrades at pH < 2 (t ~30 min), while the cyanophenyl remains intact.
- Basic conditions : pH > 10 cleaves the oxabicyclo ether, forming a diol (confirmed by H NMR δ 1.8-2.2 ppm) . Storage Recommendation: Store at -20°C under argon to prevent hydrolysis/oxidation .
Q. What strategies optimize enantioselective synthesis of the bicyclic core?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cycloaddition.
- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester enantiomers (ee >90%) . Data: Enantiomeric excess (ee) improves from 60% (uncatalyzed) to 95% with chiral catalysts .
Q. How does the compound compare to related bicyclic scaffolds in drug discovery?
| Compound | Structural Feature | Bioactivity Advantage |
|---|---|---|
| Parent Compound | Iodomethyl, cyanophenyl | Enhanced lipophilicity (LogP 3.1) |
| Ethyl 3-cycloheptyl analog | Cycloheptyl substitution | Improved solubility (LogP 2.4) |
| 2-Oxabicyclo[2.2.2]octane derivatives | Larger ring size | Higher metabolic stability |
| Source: . |
Methodological Notes
- SHELX Refinement : For crystallographic data, use SHELXL-2019 with full-matrix least-squares refinement to achieve R-factors <5% .
- Safety Protocols : Handle iodomethyl derivatives in fume hoods due to potential iodide release.
- Data Reproducibility : Archive raw NMR, XRD, and HPLC data in open-access repositories (e.g., Zenodo) for peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
